![molecular formula C13H18N2O3 B5849013 N-isopropyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5849013.png)
N-isopropyl-2-[(methoxyacetyl)amino]benzamide
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Overview
Description
N-isopropyl-2-[(methoxyacetyl)amino]benzamide, also known as NMABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound was first synthesized in 2008 by a group of researchers from the University of California, San Diego, and has since been the subject of numerous studies and investigations.
Mechanism of Action
The mechanism of action of N-isopropyl-2-[(methoxyacetyl)amino]benzamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid and GABAergic systems. N-isopropyl-2-[(methoxyacetyl)amino]benzamide has been shown to act as a partial agonist of the CB1 receptor, which is a key component of the endocannabinoid system. It has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-2-[(methoxyacetyl)amino]benzamide are still being studied, but it has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been shown to have anxiolytic and sedative effects, which may be due to its modulation of the GABAergic system.
Advantages and Limitations for Lab Experiments
One advantage of N-isopropyl-2-[(methoxyacetyl)amino]benzamide is that it is relatively easy to synthesize, with a yield of around 30%. It is also stable under normal laboratory conditions, which makes it suitable for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on N-isopropyl-2-[(methoxyacetyl)amino]benzamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, as well as its potential as a lead compound for the development of new drugs that target the endocannabinoid system. Another direction is to investigate its effects on the GABAergic system in more detail, with a focus on its potential as a modulator of anxiety, sleep, and seizures. Finally, there is a need for more research on the safety and toxicity of N-isopropyl-2-[(methoxyacetyl)amino]benzamide, as well as its potential side effects.
Synthesis Methods
The synthesis of N-isopropyl-2-[(methoxyacetyl)amino]benzamide involves a series of chemical reactions that start with the reaction between 4-methoxybenzoic acid and isopropylamine to form 4-methoxybenzamide. This intermediate is then reacted with acetic anhydride to form N-acetyl-4-methoxybenzamide, which is then reacted with methoxymethyl chloride to form N-(methoxymethyl)-N-acetyl-4-methoxybenzamide. Finally, the compound is reacted with isopropylamine to form N-isopropyl-2-[(methoxyacetyl)amino]benzamide. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
N-isopropyl-2-[(methoxyacetyl)amino]benzamide has been the subject of numerous studies due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-isopropyl-2-[(methoxyacetyl)amino]benzamide has been shown to have potential as an anti-inflammatory and analgesic agent. In drug discovery, N-isopropyl-2-[(methoxyacetyl)amino]benzamide has been used as a lead compound for the development of new drugs that target the endocannabinoid system. In neuroscience, N-isopropyl-2-[(methoxyacetyl)amino]benzamide has been shown to have potential as a modulator of the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizures.
properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14-13(17)10-6-4-5-7-11(10)15-12(16)8-18-3/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVAFBZMDOOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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